molecular formula C9H8Cl4N2 B1377707 3-Amino-5,7-dichloroquinoline Dihydrochloride CAS No. 1296950-84-9

3-Amino-5,7-dichloroquinoline Dihydrochloride

Cat. No.: B1377707
CAS No.: 1296950-84-9
M. Wt: 286 g/mol
InChI Key: IZAIGHXFAKDMSB-UHFFFAOYSA-N
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Description

3-Amino-5,7-dichloroquinoline dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl and a molecular weight of 285.99 . This compound is known for its unique structure, which includes two chlorine atoms and an amino group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5,7-dichloroquinoline dihydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with 2,4-diaminoquinoline.

    Chlorination: The 2,4-diaminoquinoline is reacted with hexachloroacetone to produce 3-Amino-7-chloroquinoline.

    Final Product: The 3-Amino-7-chloroquinoline is then reacted with hydrochloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,7-dichloroquinoline dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can modify the functional groups on the quinoline ring.

Scientific Research Applications

3-Amino-5,7-dichloroquinoline dihydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-Amino-5,7-dichloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous for certain studies.

Biological Activity

3-Amino-5,7-dichloroquinoline dihydrochloride is a compound of significant interest in pharmacology, particularly for its antimalarial properties. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2N22ClHC_9H_6Cl_2N_2\cdot 2ClH with a molecular weight of approximately 285.99 g/mol. Its structure includes a quinoline backbone, which is essential for its biological activity. The presence of amino and dichloro substituents enhances its reactivity and interaction with biological targets.

The primary mechanism by which this compound exhibits antimalarial activity involves interference with the metabolic processes of malaria parasites, particularly Plasmodium falciparum . The compound is believed to inhibit heme polymerization, a crucial process for the survival of the parasite. This action leads to the accumulation of toxic heme within the parasite, ultimately resulting in cell death .

Antimalarial Efficacy

Research has demonstrated that this compound exhibits significant antimalarial activity against various strains of P. falciparum . In vitro studies have shown that it can effectively inhibit the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The compound's potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the parasite's growth.

Table 1: Antimalarial Activity of this compound

Strain TypeIC50 (nM)Reference
CQS (HB3)5.46
CQR (Dd2)11.16
CQR (FCB)12.13

The selectivity index (SI), which compares the activity against resistant strains to sensitive strains, provides insights into its potential as a therapeutic agent. For instance, the selectivity index for chloroquine is approximately 10, while newer derivatives have shown SI values ranging from 0.68 to 4.43, indicating promising leads for drug development .

Additional Biological Activities

Beyond its antimalarial properties, there are indications that this compound may exhibit other biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although these areas require further investigation .

Case Studies and Research Findings

Several studies have focused on optimizing the structure and enhancing the efficacy of quinoline derivatives:

  • Optimization Studies : A systematic variation of side chains in related compounds has yielded derivatives with improved potency against resistant strains of malaria .
  • In Vivo Studies : Research involving animal models has demonstrated that certain derivatives maintain high levels of efficacy in vivo, suggesting that modifications to the chemical structure can lead to enhanced therapeutic profiles .
  • Combination Therapies : Investigations into combination therapies involving this compound have shown that it can synergistically enhance the effectiveness of existing antimalarial treatments .

Properties

IUPAC Name

5,7-dichloroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIGHXFAKDMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 5
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 6
3-Amino-5,7-dichloroquinoline Dihydrochloride

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